N,N-二甲基-4-硝基-2-磺酰基苯甲酰胺

描述

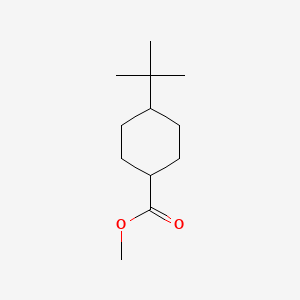

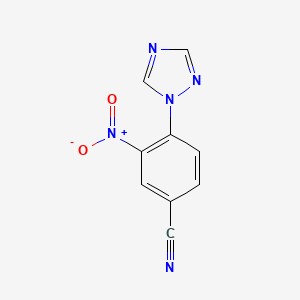

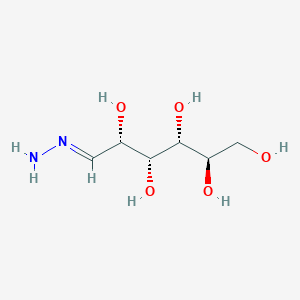

“N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide” is a chemical compound that belongs to the sulfonamide family. It is an intermediate in the synthesis of N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide, a key intermediate in the preparation of the sulfonylurea herbicide Foramsulfuron .

Molecular Structure Analysis

The molecular formula of “N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide” is C9H11N3O5S . The IUPAC name is N,N-dimethyl-4-nitro-2-sulfamoylbenzamide . The canonical SMILES representation is CN©C(=O)C1=C(C=C(C=C1)N+[O-])S(=O)(=O)N .Physical And Chemical Properties Analysis

“N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide” has a molecular weight of 273.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . The topological polar surface area is 135Ų . The XLogP3 is -0.2 .科学研究应用

降解过程的 LC-MS/MS 研究

与 N,N-二甲基-4-硝基-2-磺酰基苯甲酰胺密切相关的尼替西农,已经使用 LC-MS/MS 对其降解过程和副产物进行了研究。尼替西农最初作为三酮除草剂开发,但由于其对环境的影响和高合成成本,其商业用途受到限制。然而,它找到了治疗肝肾酪氨酸血症(一种罕见的代谢疾病)的医学应用。研究重点关注其稳定性和降解产物,揭示尼替西农的稳定性随着溶液的 pH 值而增加。确定的主要降解产物包括 2-氨基-4-(三氟甲基)苯甲酸 (ATFA) 和 2-硝基-4-(三氟甲基)苯甲酸 (NTFA),它们在研究条件下都很稳定。这项研究有助于了解尼替西农的特性,有助于评估其医学应用的风险和益处(Barchańska 等人,2019)。

亚硝胺和水处理技术

另一项相关研究解决了水处理技术中亚硝胺(如 N-亚硝基二甲胺 (NDMA))的存在问题。亚硝胺对健康构成重大风险,其中 NDMA 是检测频率最高的。它们被识别为氯胺化水中的消毒副产物,比氯化副产物更危险。该综述巩固了有关水中的亚硝胺、它们的发生、饮用水和废水中的前体以及去除方法的知识。它还探讨了亚硝胺(特别是 NDMA)的形成机制,强调需要进一步研究以开发有效的去除技术(Nawrocki 和 Andrzejewski,2011)。

二甲基亚砜对膜结构的调节

对二甲基亚砜 (DMSO) 的研究揭示了它对生物膜稳定性和动力学的影响,这与其在细胞生物学中作为冷冻保护剂和渗透增强剂的广泛使用有关。该综述讨论了 DMSO 与细胞膜脂质成分之间的相互作用,提出了模型来解释 DMSO 通过影响膜脂质基质稳定性和特性来介导生物功能的作用。这项研究提供了有关 DMSO 在调节生物过程中的作用的见解,这可能与 N,N-二甲基-4-硝基-2-磺酰基苯甲酰胺在生物医学领域的应用相关(Yu 和 Quinn,1998)。

芪皮醇:生物医学应用

芪皮醇是白藜芦醇的二甲基化类似物,具有较高的体内生物利用度,使其成为各种生物医学应用的有力候选者。该综述重点关注芪皮醇在治疗炎症性皮肤病、癌症、改善胰岛素敏感性、血糖、血脂水平以及在心血管疾病、衰老和认知功能中的作用。它强调了芪皮醇作为一种具有多种生物医学应用的药物的潜力,并建议在临床眼科领域进一步探索(Estrela 等人,2013)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity for dusts and mists . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

属性

IUPAC Name |

N,N-dimethyl-4-nitro-2-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O5S/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)18(10,16)17/h3-5H,1-2H3,(H2,10,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOWSZKEPNGZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B3248905.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B3248907.png)

![2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate](/img/structure/B3248936.png)